(E)-Ethyl 3-(3-(piperidine-1-carbonyl)phenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(3-(piperidine-1-carbonyl)phenyl)acrylate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(3-(piperidine-1-carbonyl)phenyl)acrylate typically involves the following steps:
Formation of the piperidine-1-carbonyl intermediate: This can be achieved by reacting piperidine with a suitable carbonyl compound under controlled conditions.
Aldol condensation: The intermediate is then subjected to an aldol condensation reaction with ethyl acrylate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired (E)-isomer.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(3-(piperidine-1-carbonyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine at room temperature.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
(E)-Ethyl 3-(3-(piperidine-1-carbonyl)phenyl)acrylate has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and pain management.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(3-(piperidine-1-carbonyl)phenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in pain signaling pathways, thereby providing analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Berberine: A plant alkaloid with antimicrobial and antidiabetic properties.
Tetrandine: A compound with anti-inflammatory and anticancer effects.
Uniqueness
(E)-Ethyl 3-(3-(piperidine-1-carbonyl)phenyl)acrylate is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. This makes it a valuable compound for the development of new pharmaceuticals with targeted biological activities.
Properties
IUPAC Name |
ethyl (E)-3-[3-(piperidine-1-carbonyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-16(19)10-9-14-7-6-8-15(13-14)17(20)18-11-4-3-5-12-18/h6-10,13H,2-5,11-12H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNWSAXQYCGFX-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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